molecular formula C10H8BrNO B1267168 7-Bromo-4-methylquinolin-2(1h)-one CAS No. 89446-51-5

7-Bromo-4-methylquinolin-2(1h)-one

Katalognummer B1267168
CAS-Nummer: 89446-51-5
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: VLVDHSVVOTZPAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 7-Bromo-4-methylquinolin-2(1H)-one and related compounds typically involves multi-step chemical reactions that may include lithiation, formylation, reductive amination, and cyclization processes. For example, a related compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline, was synthesized via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009). These methods showcase the complexity and versatility of synthetic routes available for quinoline derivatives.

Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methylquinolin-2(1H)-one can be elucidated using various spectroscopic techniques such as NMR, IR, and MS, along with X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and bonding patterns within the molecule. For instance, the structure of a related compound, 7-hydroxy-4-methylquinolin-2(1H)-one, was confirmed through IR, NMR spectral data, elemental analyses, and X-ray diffractometry (Deshmukh, Dhongade-Desai, & Chavan, 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

The compound 7-Bromo-4-methylquinolin-2(1H)-one and its derivatives are primarily used in synthetic chemistry. A study by Wlodarczyk et al. (2011) describes its use in the Knorr synthesis, where it is a key intermediate in preparing compounds like 6-bromo-2-chloro-4-methylquinoline. This synthesis is crucial in infectious disease research, highlighting its importance in developing potential therapeutic agents (Wlodarczyk et al., 2011).

Anticancer Research

A significant area of application for this compound is in anticancer research. Kubica et al. (2018) synthesized derivatives of 7-amino-4-methylquinolin2(1H)-one, showing potential as anticancer agents. These compounds demonstrated selective activity against cancer cells, offering a basis for developing new anti-cancer drugs (Kubica et al., 2018).

Antiangiogenic Effects

Mabeta et al. (2009) evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones and a NCH3-4-oxo derivative. Their research found that these compounds reduced endothelial cell numbers, inhibited neovessel growth, and lowered proangiogenic factors, indicating their potential use in therapies targeting angiogenesis, particularly in cancer treatment (Mabeta et al., 2009).

Spectroscopic and Structural Studies

Mphahlele et al. (2002) conducted structural studies of 2-aryl-3-bromoquinolin-4(1H)-one derivatives using spectroscopic and X-ray crystallographic techniques. Understanding the structural properties of these compounds aids in the rational design of pharmaceuticals and other materials (Mphahlele et al., 2002).

Antibacterial and Antifungal Activities

Deshmukh et al. (2005) synthesized 7-hydroxy-4-methylquinolin-2(1H)-one and tested its antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Deshmukh et al., 2005).

Safety And Hazards

The compound is classified under GHS07 and has a hazard statement of H302 . The precautionary statements are P264, P270, P301 + P312, and P501 . It is classified as Acute Tox. 4 Oral .

Eigenschaften

IUPAC Name

7-bromo-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVDHSVVOTZPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303614
Record name 7-bromo-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methylquinolin-2(1h)-one

CAS RN

89446-51-5
Record name 89446-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-bromo-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-methyl-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-methylquinolin-2(1h)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-methylquinolin-2(1h)-one
Reactant of Route 3
7-Bromo-4-methylquinolin-2(1h)-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-4-methylquinolin-2(1h)-one
Reactant of Route 5
Reactant of Route 5
7-Bromo-4-methylquinolin-2(1h)-one
Reactant of Route 6
Reactant of Route 6
7-Bromo-4-methylquinolin-2(1h)-one

Citations

For This Compound
3
Citations
SC Ordonez-Rubiano, CA Maschinot… - Journal of Medicinal …, 2023 - ACS Publications
Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromodomain-containing protein 7 (BRD7) is implicated in multiple malignancies; …
Number of citations: 3 pubs.acs.org
S Ordonez, C Maschinot, S Wang, S Sood, B Strohmier… - 2023 - chemrxiv.org
Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromo-domain-containing protein 7 (BRD7) has been implicated in multiple …
Number of citations: 2 chemrxiv.org
S Consalvi - 2020 - books.google.com
This PhD thesis consists of three projects: the first and the second ones, carried out at Sapienza University of Rome, deal with the design and synthesis of novel COX-2 selective …
Number of citations: 0 books.google.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.